![molecular formula C16H15ClFN3OS B6170048 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride CAS No. 2470438-24-3](/img/no-structure.png)
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis process for “N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride” is not directly mentioned in the search results, there are general methods for synthesizing benzothiazole derivatives . These methods include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride involves the reaction of 2-fluoro-4-(chloromethyl)benzene with 1,3-benzothiazole-2-carboxylic acid to form N-{[4-(chloromethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide. This intermediate is then reacted with ammonia to form the final product, N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": ["2-fluoro-4-(chloromethyl)benzene", "1,3-benzothiazole-2-carboxylic acid", "ammonia", "hydrochloric acid"], "Reaction": ["Step 1: React 2-fluoro-4-(chloromethyl)benzene with 1,3-benzothiazole-2-carboxylic acid in the presence of a base such as potassium carbonate to form N-{[4-(chloromethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide.", "Step 2: React N-{[4-(chloromethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide with ammonia in the presence of a catalyst such as palladium on carbon to form N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide.", "Step 3: React N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide with hydrochloric acid to form the hydrochloride salt of the final product, N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride."] } | |
CAS RN |
2470438-24-3 |
Product Name |
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride |
Molecular Formula |
C16H15ClFN3OS |
Molecular Weight |
351.8 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.